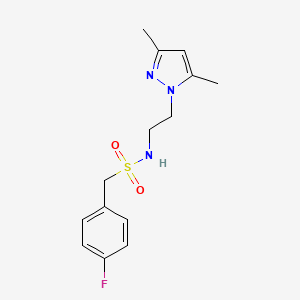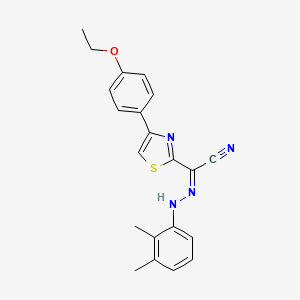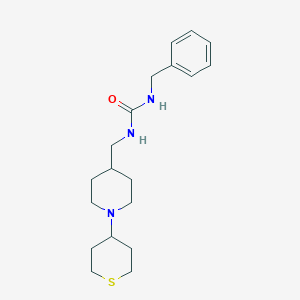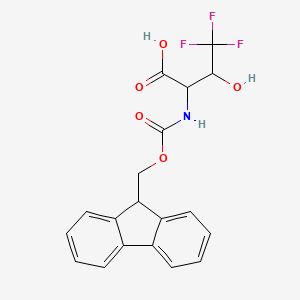![molecular formula C28H27ClN4O4 B2422957 2-{4-[1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide CAS No. 1223823-72-0](/img/no-structure.png)
2-{4-[1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide is a useful research compound. Its molecular formula is C28H27ClN4O4 and its molecular weight is 519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamides, a class of compounds which includes the specified chemical, have shown promise in the field of anticonvulsant research. For instance, a study developed a systematic series of these compounds, with the leader compound showing improved convulsive syndrome rates in mice without motor coordination impairment, suggesting potential as an anticonvulsant agent (El Kayal et al., 2019). Another study synthesized novel thioxoquinazolinone derivatives, revealing some compounds with notable anticonvulsant activity (Rajasekaran et al., 2013).
Antimicrobial Activities
Research has also explored the antimicrobial applications of compounds related to 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamides. One study developed new quinazolinone derivatives and evaluated their antimicrobial activities, with some compounds showing good activity compared to standard drugs (Patel & Shaikh, 2011). In vitro microbial studies of new pyrazolyl quinazolin-4(3H)ones also highlighted promising results against various microbes (Patel & Barat, 2010).
Anticancer Potential
A 2022 study described the synthesis of quinazolinone derivatives and their evaluation for anticancer properties. Some compounds showed promising cytotoxicity against multiple cancer cell lines, suggesting potential use in cancer research (Soda et al., 2022).
Use in Lubricating Oils
Another interesting application of quinazolinone derivatives is in the field of industrial chemistry, specifically as antioxidants for lubricating oils. A study synthesized and evaluated new quinazolinones as antioxidant additives, with some showing high antioxidant activity (Habib et al., 2014).
Propiedades
Número CAS |
1223823-72-0 |
|---|---|
Fórmula molecular |
C28H27ClN4O4 |
Peso molecular |
519 |
Nombre IUPAC |
2-[4-[1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C28H27ClN4O4/c1-17(2)30-25(34)15-19-11-13-20(14-12-19)33-27(36)21-7-4-5-10-24(21)32(28(33)37)16-26(35)31-23-9-6-8-22(29)18(23)3/h4-14,17H,15-16H2,1-3H3,(H,30,34)(H,31,35) |
Clave InChI |
MOHBTGQFZRVLBS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC(C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(3,5-dimethylbenzoyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2422881.png)
![3-(4-ethoxyphenyl)-6,8-difluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2422882.png)
![methyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2422884.png)



![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)picolinamide](/img/structure/B2422892.png)
![Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2422893.png)
![N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2422895.png)

![9-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2422897.png)
